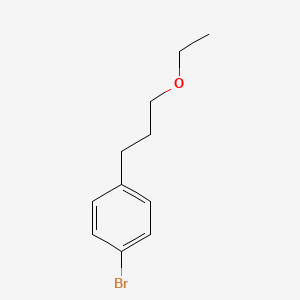

1-Bromo-4-(3-ethoxypropyl)benzene

説明

1-Bromo-4-(3-ethoxypropyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 3-ethoxypropyl chain. The 3-ethoxypropyl group consists of a three-carbon alkyl chain with an ethoxy (-OCH₂CH₃) moiety attached to the terminal carbon. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.

特性

分子式 |

C11H15BrO |

|---|---|

分子量 |

243.14 g/mol |

IUPAC名 |

1-bromo-4-(3-ethoxypropyl)benzene |

InChI |

InChI=1S/C11H15BrO/c1-2-13-9-3-4-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |

InChIキー |

UNZBKDLKULDRNY-UHFFFAOYSA-N |

正規SMILES |

CCOCCCC1=CC=C(C=C1)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Bromobenzenes with Ether Substituents

- 1-Bromo-4-[2-ethoxyethenyl]benzene () : Features an ethoxy group attached to an ethenyl chain. The conjugated double bond enhances electron donation to the benzene ring, increasing reactivity in electrophilic substitutions compared to the saturated 3-ethoxypropyl group in the target compound. Synthesis involves Wittig-type reactions or aldol condensations .

- 1-Bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene () : Contains an additional alkynyloxy group, which introduces steric hindrance and alters electronic properties. Its synthesis via NaH-mediated alkylation highlights the role of alkoxy chains in directing regioselectivity .

Halogenated Alkyl Substituents

- 1-Bromo-4-(2-chloro-2-methylpropyl)benzene () : The chlorinated branched chain introduces steric bulk and electron-withdrawing effects, reducing ring electron density. Synthesized via hydrochlorination of alkenes with B(C₆F₅)₃ catalysis, yielding >99% .

- 1-Bromo-4-(2-fluoropropyl)benzene () : Fluorine’s electronegativity deactivates the ring, contrasting with the electron-donating ethoxy group. NMR data (¹H: δ 1.80–1.90 ppm for fluoropropyl protons; ¹³C: δ 31.21 ppm for CH₂) reflect substituent effects .

Key Difference : Ethoxypropyl groups enhance solubility in polar solvents, whereas halogenated analogs may exhibit higher reactivity in cross-coupling reactions due to reduced steric hindrance.

Heterocyclic Substituents

- 1-Bromo-4-(3-thienyl)benzene (): Incorporates a thiophene ring, enabling π-conjugation and regioselective functionalization via Sonogashira coupling (73% yield). The thienyl group increases planarity, favoring applications in conductive polymers .

Key Difference : Heterocycles like thiophene alter electronic properties significantly, whereas ethoxypropyl groups prioritize solubility and steric effects.

Cycloalkyl and Bicyclic Substituents

- 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene () : Cyclohexyl substituents introduce rigidity and high melting points (47.9°C), ideal for liquid crystals. Synthesized with >99% purity via Suzuki coupling .

- 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives (): Bicyclic structures with ethoxypropyl groups exhibit "chair-chair" conformations, critical for binding in biological systems .

Key Difference : Cycloalkyl groups enhance thermal stability, while ethoxypropyl chains improve synthetic versatility.

Sulfonyl and Sulfinyl Substituents

- 1-Bromo-4-(isopropylsulfonyl)benzene () : Sulfonyl groups are strong electron-withdrawing, deactivating the ring toward electrophilic attack. Similarity scores (0.93–0.98) indicate structural parallels but divergent reactivity .

Key Difference : Sulfonyl/sulfinyl substituents prioritize nucleophilic aromatic substitution, unlike the ethoxypropyl group’s electron-donating nature.

Data Tables

Table 1: Physical Properties of Selected Bromobenzenes

Table 2: NMR Data Comparison

Table 3: Reaction Yields and Conditions

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。